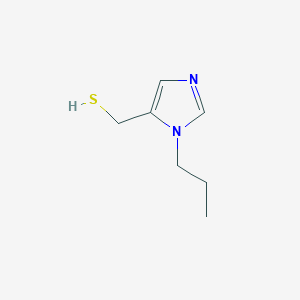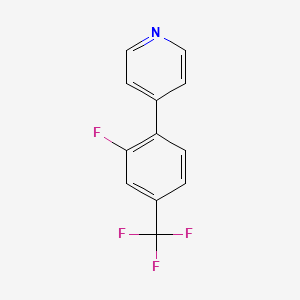
4-(2-Fluoro-4-(trifluoromethyl)phenyl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Fluoro-4-(trifluoromethyl)phenyl)pyridine is a fluorinated aromatic compound with the molecular formula C12H7F4N. This compound is characterized by the presence of both fluorine and trifluoromethyl groups attached to a phenyl ring, which is further connected to a pyridine ring. The incorporation of fluorine atoms imparts unique chemical and physical properties to the compound, making it valuable in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Fluoro-4-(trifluoromethyl)phenyl)pyridine typically involves the introduction of fluorine and trifluoromethyl groups onto a phenyl ring, followed by its attachment to a pyridine ring. One common method involves the use of Selectfluor® as a fluorinating agent. The reaction conditions often include the use of solvents like acetonitrile and catalysts such as palladium or nickel complexes .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination reactions using specialized equipment to handle the highly reactive fluorinating agents. The process is optimized to ensure high yield and purity of the final product, often involving multiple purification steps such as distillation and recrystallization.
化学反応の分析
Types of Reactions
4-(2-Fluoro-4-(trifluoromethyl)phenyl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted pyridines with various functional groups.
科学的研究の応用
4-(2-Fluoro-4-(trifluoromethyl)phenyl)pyridine is utilized in several scientific research fields:
Chemistry: Used as a ligand in the preparation of iridium(III) photocatalysts.
Biology: Investigated for its potential biological activities due to the presence of fluorine atoms.
Medicine: Explored for its pharmacological properties, particularly in drug discovery and development.
Industry: Employed in the synthesis of advanced materials and agrochemicals.
作用機序
The mechanism of action of 4-(2-Fluoro-4-(trifluoromethyl)phenyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
2-Fluoro-4-(trifluoromethyl)pyridine: Similar structure but lacks the phenyl ring.
4-(Trifluoromethyl)phenylboronic acid: Contains a boronic acid group instead of a pyridine ring.
2-Chloro-5-(trifluoromethyl)pyrimidine: Contains a pyrimidine ring instead of a pyridine ring.
Uniqueness
4-(2-Fluoro-4-(trifluoromethyl)phenyl)pyridine is unique due to the combination of fluorine and trifluoromethyl groups on a phenyl ring attached to a pyridine ring. This unique structure imparts distinct chemical and physical properties, making it valuable in various applications.
特性
IUPAC Name |
4-[2-fluoro-4-(trifluoromethyl)phenyl]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F4N/c13-11-7-9(12(14,15)16)1-2-10(11)8-3-5-17-6-4-8/h1-7H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBQSOERCXLGOHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)F)C2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F4N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
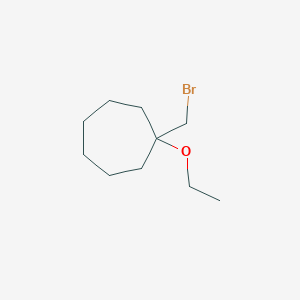

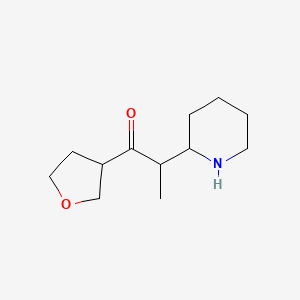
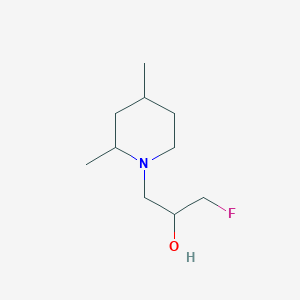

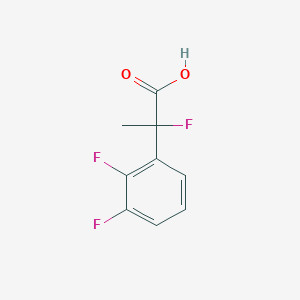
![3-{[1-(2,4-Difluorophenyl)ethyl]amino}propan-1-ol](/img/structure/B13313015.png)
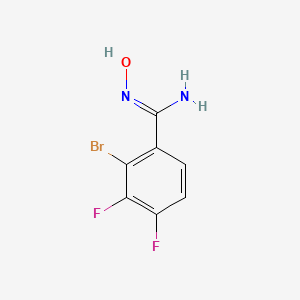
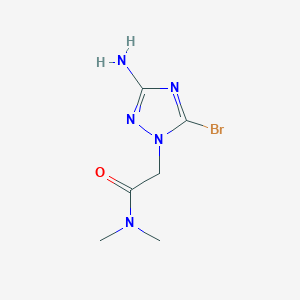

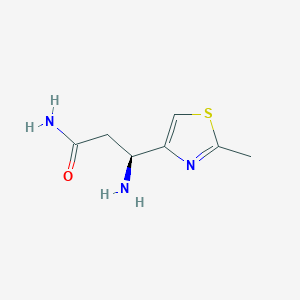
![N-[(3-cycloheptyl-1,2,4-oxadiazol-5-yl)methyl]cyclopropanamine](/img/structure/B13313038.png)
